Computed Lipophilicity (XLogP3) Places 1-Ethyl-4-methylcyclohexane-1-carbaldehyde in a Distinct Hydrophobicity Regime Relative to Simpler Cyclohexane Carbaldehydes
The computed partition coefficient (XLogP3) for 1-ethyl-4-methylcyclohexane-1-carbaldehyde is 2.8 [1]. For the closest simpler homologues, cyclohexanecarbaldehyde returns an XLogP of 1.80 (AlogP 1.77) [2] and 4-methylcyclohexane-1-carbaldehyde yields XLogP3-AA = 2.1 [3]. The increment of 0.7 log units relative to 4-methylcyclohexane-1-carbaldehyde and 1.0 log unit relative to cyclohexanecarbaldehyde indicates that the additional ethyl substituent materially increases hydrophobicity, placing this compound closer to fragrances or intermediates that require moderate-to-high membrane partitioning.
| Evidence Dimension | Computed lipophilicity (XLogP3 / AlogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | Cyclohexanecarbaldehyde XLogP = 1.80 (AlogP 1.77); 4-Methylcyclohexane-1-carbaldehyde XLogP3-AA = 2.1 |
| Quantified Difference | ΔXLogP ≈ +1.0 vs cyclohexanecarbaldehyde; ΔXLogP ≈ +0.7 vs 4-methylcyclohexane-1-carbaldehyde |
| Conditions | Values derived from XLogP3 algorithm as implemented in PubChem 2025 release; standardised computational prediction, not experimental shake-flask logP. |
Why This Matters
Higher lipophilicity predicts greater passive membrane permeability and altered tissue-distribution profiles, making the compound better suited than simpler homologues for central nervous system or intracellular targets, and a poorer choice when high aqueous solubility is required.
- [1] Kuujia.com. CAS No. 1934816-20-2: computed XLogP3 = 2.8. Accessed 2026-05-01. View Source
- [2] Plantaedb.com. Cyclohexanecarboxaldehyde (CAS 2043-61-0): XlogP 1.80, AlogP 1.77. Accessed 2026-05-01. View Source
- [3] PubChem. 4-Methylcyclohexane-1-carbaldehyde (CID 13839437): XLogP3-AA = 2.1. Accessed 2026-05-01. View Source
